Aniline hydrochloride

Description

Historical Development and Discovery of Aniline Hydrochloride

The historical development of this compound is intrinsically linked to the discovery and characterization of its parent compound, aniline. The foundational work began in 1826 when Otto Unverdorben first isolated aniline through the destructive distillation of indigo, initially naming the substance "Crystallin". This pioneering achievement marked the beginning of a series of independent discoveries that would eventually converge to establish the complete understanding of aniline and its derivatives. The significance of Unverdorben's work cannot be overstated, as it represented the first successful isolation of what would become one of the most important aromatic amines in chemical history.

Following Unverdorben's initial discovery, Friedlieb Runge made a crucial contribution in 1834 by isolating a substance from coal tar that exhibited remarkable color-changing properties when treated with chloride of lime, producing a beautiful blue color. Runge designated this substance as "kyanol" or "cyanol," recognizing its potential significance but not yet understanding its relationship to Unverdorben's earlier discovery. This work proved instrumental in establishing coal tar as a valuable source of aromatic compounds, laying the groundwork for the industrial exploitation of these materials.

The systematic characterization of aniline continued with Carl Julius Fritzsche's contributions in 1840, when he treated indigo with caustic potash and obtained an oil that he named "aniline," deriving the name from the indigo-yielding plant Indigofera anil. Fritzsche's work provided important insights into the chemical transformations possible with indigo-derived materials and established the nomenclature that would persist into modern times. This period of intensive investigation culminated in 1842 when Nikolay Nikolaevich Zinin successfully reduced nitrobenzene to obtain a base that he called "benzidam," representing another independent route to the same fundamental compound.

The unification of these disparate discoveries occurred in 1843 when August Wilhelm von Hofmann demonstrated conclusively that all these substances were identical, establishing the compound's identity as what became known as "phenylamine" or "aniline". Hofmann's work represented a critical advancement in analytical chemistry, demonstrating the importance of systematic comparison and characterization in establishing chemical identity. This unification marked the transition from isolated discoveries to a comprehensive understanding of aniline chemistry.

| Year | Researcher | Discovery/Contribution | Method Used |

|---|---|---|---|

| 1826 | Otto Unverdorben | First isolation of aniline ("Crystallin") | Destructive distillation of indigo |

| 1834 | Friedlieb Runge | Isolation from coal tar ("kyanol/cyanol") | Coal tar extraction with lime treatment |

| 1840 | Carl Julius Fritzsche | Named "aniline" from plant source | Caustic potash treatment of indigo |

| 1842 | Nikolay Zinin | Obtained "benzidam" via reduction | Nitrobenzene reduction |

| 1843 | August Wilhelm von Hofmann | Unified all discoveries as same compound | Systematic analytical comparison |

The development of this compound as a specific derivative emerged from the practical needs of researchers and industry practitioners who required water-soluble, stable forms of aniline for various applications. The formation of this compound through the treatment of aniline with hydrochloric acid represents a fundamental acid-base reaction that converts the free amine into its protonated salt form. This transformation results in significant changes to the compound's physical and chemical properties, including enhanced water solubility and altered reactivity patterns that proved advantageous for numerous applications.

Evolution of this compound Research

The evolution of this compound research gained significant momentum following the establishment of the synthetic dye industry, which began with William Henry Perkin's discovery of mauveine in 1856. Perkin's breakthrough occurred while attempting to synthesize quinine, demonstrating how serendipitous discoveries often drive scientific progress. The discovery of mauveine marked the beginning of the synthetic dye revolution and established aniline derivatives, including this compound, as crucial components in industrial chemistry. The subsequent development of commercial dye production methods required reliable, reproducible synthetic routes to aniline compounds, driving intensive research into optimal preparation and purification techniques.

The industrial significance of this compound became evident through the work of Antoine Béchamp, who in 1854 developed methods for producing aniline "by the ton". Béchamp's reduction method enabled the massive scale production that supported the burgeoning German dye industry, particularly the establishment of Badische Anilin- und Soda-Fabrik, which eventually became BASF. This industrial development necessitated comprehensive research into the properties and applications of this compound, as manufacturers required detailed understanding of reaction conditions, purification methods, and quality control parameters for large-scale production.

Research into this compound expanded significantly during the late 19th and early 20th centuries as scientists explored its potential in pharmaceutical applications. The development of acetanilide and phenacetin as analgesic drugs demonstrated the therapeutic potential of aniline derivatives, though these applications also revealed the importance of understanding structure-activity relationships. This period marked the beginning of systematic medicinal chemistry research involving aniline compounds, establishing principles that continue to influence pharmaceutical development today.

The 20th century witnessed a fundamental shift in this compound research with the emergence of polymer science and the discovery of conducting polymers. The development of polyaniline synthesis methods placed this compound at the center of materials science research, as it became recognized as an optimal precursor for controlled polymerization reactions. Research in this area demonstrated that this compound offers superior control over polymerization conditions compared to free aniline, enabling the production of polyaniline with reproducible properties and enhanced processability.

Contemporary research has established this compound as a crucial component in advanced polymer synthesis, particularly in the production of conducting polyaniline through chemical oxidative polymerization. Studies have demonstrated that the use of this compound as a monomer, rather than free aniline, provides enhanced control over reaction conditions and polymer properties. The research has shown that polymerization reactions using this compound with oxidants such as ammonium peroxydisulfate in acidic media produce polyaniline with conductivities reaching 0.5 siemens per centimeter under optimized conditions.

Significance in Modern Chemical Research

The significance of this compound in modern chemical research extends far beyond its historical importance, encompassing diverse applications in materials science, polymer chemistry, and advanced manufacturing processes. Contemporary research has established this compound as an indispensable component in the synthesis of conducting polymers, particularly polyaniline, which exhibits remarkable electrical properties that can be precisely controlled through synthesis conditions. The compound's role in polyaniline production has become increasingly important as researchers seek to develop advanced materials for electronic applications, energy storage systems, and smart material technologies.

Modern applications of this compound in dye manufacturing continue to demonstrate its enduring importance in industrial chemistry. The compound serves as a key ingredient in the production of dyes and pigments, particularly in textile applications where its ability to form vibrant, stable colors remains unmatched. Contemporary research has focused on developing environmentally sustainable dyeing processes that utilize this compound derivatives, addressing modern concerns about environmental impact while maintaining the superior performance characteristics that have made these compounds industry standards.

In pharmaceutical research, this compound serves as a crucial building block for various medicinal compounds, where it functions to enhance drug effectiveness and stability. Modern pharmaceutical chemistry continues to explore this compound derivatives for their potential in developing new therapeutic agents, with particular attention to structure-activity relationships that can guide rational drug design. The compound's well-established safety profile and synthetic accessibility make it an attractive starting material for pharmaceutical development programs.

The electronics industry has emerged as a significant consumer of this compound through its role in producing conductive polymers essential for flexible and lightweight electronic components. Research in this area has demonstrated that this compound-derived polyaniline can be processed into thin films, fibers, and composites that exhibit tunable electrical properties ranging from insulating to highly conductive states. These materials find applications in organic electronics, electromagnetic interference shielding, and energy storage devices.

| Application Area | Key Properties Utilized | Research Focus |

|---|---|---|

| Conducting Polymers | Controlled polymerization, high conductivity | Optimization of synthesis conditions for enhanced electrical properties |

| Dye Manufacturing | Color formation, stability, solubility | Sustainable production methods and environmental impact reduction |

| Pharmaceutical Synthesis | Chemical stability, reactivity control | Structure-activity relationships and drug design applications |

| Electronics Materials | Conductivity modulation, processability | Flexible electronics and energy storage applications |

| Laboratory Reagents | Purity, reproducibility | Standardization and quality control methods |

Recent research has also explored this compound in specialized applications such as rubber processing, where it functions as an accelerator to improve production efficiency and product quality. The compound's role in enhancing rubber vulcanization processes demonstrates its versatility across diverse industrial applications. Additionally, contemporary studies have investigated its use in advanced analytical chemistry applications, where its well-characterized properties serve as standards for method development and validation procedures.

The significance of this compound in modern research is further evidenced by ongoing investigations into novel synthesis methods and purification techniques that can enhance product quality while reducing environmental impact. Current research focuses on developing green chemistry approaches to this compound production, including alternative solvents, catalytic processes, and waste minimization strategies. These efforts reflect the compound's continued importance in industrial chemistry while addressing contemporary sustainability requirements.

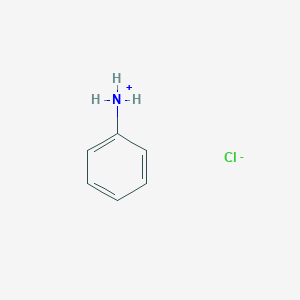

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCPOSDMTGQNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N.ClH, Array, C6H8ClN | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36663-09-9, 89183-45-9, 94750-31-9, 142-04-1, 62-53-3 (Parent) | |

| Record name | Benzenamine, labeled with carbon-14, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36663-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89183-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94750-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020091 | |

| Record name | Aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aniline hydrochloride appears as a white to greenish colored crystalline solid. Toxic by ingestion and a skin and eye irritant. May emit toxic aniline and chloride fumes under exposure to high temperatures or flame. Used to make dyes and printing ink., White hygroscopic solid; Darkens on exposure to air and light; [ICSC] White to greenish solid; [CAMEO] White or black solid; [NTP] Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR AND LIGHT. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245 °C | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

380 °F (NTP, 1992), 193 °C o.c. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 107 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2215 (NTP, 1992) - Denser than water; will sink, 1.22 g/cm³ | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.46 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

142-04-1, 97467-77-1 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97467-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576R1193YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

388 °F (NTP, 1992), 196-202 °C | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Méthodes De Préparation

Catalytic Hydrogenation of Nitrobenzene Derivatives

While nitrobenzene reduction to aniline is well-documented, post-synthesis hydrochlorination remains prevalent. Post-1960s protocols integrate catalytic hydrogenation (Pd/C or Ni) with in situ HCl quenching, achieving 98–99% yields. However, residual nitrobenzene (<0.1 ppm) necessitates vacuum distillation.

Aqueous and Non-Aqueous Solvent Systems

Laboratory-scale preparations often dissolve aniline in ethanol or ether before bubbling HCl gas. This method produces fine crystals but suffers from solvent retention (≤2%), requiring desiccation under vacuum. Industrial applications avoid solvents due to flammability and cost.

Specialized Synthesis for Functionalized Derivatives

4-Chloro-2-(Trifluoroacetyl) this compound

The CN105801442A patent outlines a multi-step route for halogenated derivatives:

-

Pivaloylation : 4-Chloroaniline reacts with pivaloyl chloride to form 4-chloro-N-pivaloyl aniline.

-

Trifluoroacetylation : Butyllithium-mediated reaction with ethyl trifluoroacetate introduces the trifluoroacetyl group.

-

Hydrochlorination : Alcohol-HCl mixtures protonate the intermediate, yielding the hydrate form.

This method achieves >95% purity but requires stringent anhydrous conditions and cryogenic temperatures (−78°C).

Comparative Analysis of Preparation Methods

Yield and Purity

Vapor-phase synthesis outperforms solvent-based methods in yield (99% vs. 85–90%) and scalability. Catalytic routes, though efficient, introduce metal contaminants requiring additional purification.

Analyse Des Réactions Chimiques

Diazotization Reaction

Aniline hydrochloride can undergo diazotization, a critical reaction in organic synthesis that leads to the formation of diazonium salts. The process typically involves the following steps:

-

Formation of Anilinium Chloride : Aniline reacts with hydrochloric acid to form anilinium chloride.

-

Formation of Nitrous Acid : Sodium nitrite is added to generate nitrous acid in situ.

-

Formation of Benzene Diazonium Salt : The nitrous acid reacts with anilinium chloride to produce benzene diazonium salt.

This reaction is typically carried out under acidic conditions and is sensitive to temperature; diazonium salts are stable at low temperatures but decompose rapidly at higher temperatures .

Polymerization Reactions

This compound is also used in oxidative polymerization reactions to produce polyaniline, a conducting polymer. The polymerization can be initiated using oxidizing agents like ammonium persulfate under acidic conditions:

-

Oxidative Polymerization Mechanism :

The cationic form of aniline (anilinium ion) undergoes oxidation to form radical cations, which can then dimerize or further react to form longer polymer chains.

The general reaction can be represented as follows:

The rate of polymerization is influenced by factors such as temperature, pH, and concentration of reactants .

Acetylation Reaction

This compound can also participate in acetylation reactions, where it reacts with acetic anhydride to form acetanilide:

This reaction is significant in organic synthesis for modifying aniline derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

Aniline hydrochloride serves as a precursor in the synthesis of several pharmaceutical compounds. For instance, it is involved in the production of analgesics and antipyretics like paracetamol (acetaminophen). Research indicates that aniline can be rapidly converted into paracetamol in biological systems, highlighting its importance in drug development .

Case Study: Paracetamol Synthesis

- Objective : To investigate the metabolic conversion of aniline to paracetamol.

- Methodology : In vivo studies on rats demonstrated that this compound did not exhibit teratogenic effects but influenced hematological parameters.

- Findings : Increased spleen weight and decreased red blood cell counts were observed, indicating potential impacts on reproductive health .

Dye Manufacturing

This compound is extensively used in the dye industry. It acts as an intermediate in synthesizing azo dyes, which are widely utilized in textiles and food coloring. The compound's ability to form colored complexes makes it valuable for producing vibrant dyes.

Case Study: Azo Dye Production

- Objective : To analyze the role of aniline derivatives in dye synthesis.

- Findings : Aniline derivatives, including this compound, are critical for developing various azo dyes due to their reactive amine groups that facilitate coupling reactions with diazonium salts .

Chemical Synthesis and Research

In chemical research, this compound is used as a reagent for various synthetic pathways. It plays a crucial role in organic synthesis, particularly in the formation of polymers and advanced materials.

Example: Polyaniline Synthesis

- This compound is utilized in synthesizing polyaniline, a conducting polymer with applications in electronics and sensors. The compound's properties allow for the creation of polyaniline-coated nanoparticles, enhancing their functionality for specific applications .

Toxicological Studies

Research has been conducted to assess the carcinogenic potential of this compound. A bioassay performed on Fischer 344 rats and B6C3F1 mice indicated that while some tumors were observed in male rats at higher doses, no significant tumor incidence was noted in mice . These findings underscore the need for careful consideration of exposure levels when evaluating safety.

Case Study: Carcinogenicity Bioassay

- Objective : To determine the carcinogenic potential of this compound.

- Methodology : Administered via diet over 103 weeks.

- Results : Significant tumor incidences were noted in male rats; however, results varied between species, highlighting the complexities of extrapolating animal data to human risk assessments .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical | Precursor for analgesics like paracetamol | Metabolic conversion observed in animal studies |

| Dye Manufacturing | Intermediate for azo dyes | Vital for vibrant color production |

| Chemical Synthesis | Reagent for organic synthesis | Used in polyaniline production |

| Toxicological Studies | Assessment of carcinogenic potential | Tumor incidence noted in male rats; species-specific responses |

Mécanisme D'action

- Aniline’s effects depend on its derivatives. For example, acetanilide acts as an analgesic by inhibiting prostaglandin synthesis.

- Molecular targets include enzymes involved in prostaglandin biosynthesis and receptors in the nervous system.

Comparaison Avec Des Composés Similaires

Aniline Sulfate (C₆H₅NH₂·H₂SO₄)

Properties :

Key Differences :

- Stability : Sulfate salts are generally more stable in acidic conditions, whereas hydrochloride salts are preferred in aqueous synthesis.

- Toxicity: Limited carcinogenicity data, but both salts share acute hazards like skin irritation .

Polyaniline (PANI)

Synthesis : PANI is produced via oxidative polymerization of this compound using ammonium persulfate. The hydrochloride acts as a dopant, enhancing electrical conductivity .

Properties :

| Parameter | This compound | PANI |

|---|---|---|

| Conductivity | Insulating | 10⁻³–10² S/cm |

| Thermal Stability | Stable up to 250°C | Degrades at 200°C |

| Applications | Reagent | Sensors, batteries |

Research Findings :

N:N-di-(2-Chloroethyl)this compound (Lymphochin)

Structure : Modified aniline derivative with chloroethyl groups.

Applications : Anti-tumor drug studied in rabbits, causing hematopoiesis changes at 5 mg/kg doses without gastrointestinal toxicity .

Key Differences :

- Toxicity: Lymphochin targets cancer cells, whereas this compound induces non-targeted splenic tumors in rats .

- Reactivity : Chloroethyl groups confer alkylating activity, unlike the parent compound.

Phenyldiazonium Chloride (C₆H₅N₂⁺Cl⁻)

Synthesis : Derived from this compound via diazotization with nitrous acid .

Properties :

Contrast with this compound :

4-(Methylsulfonyl)this compound

Structure : Aniline derivative with a methylsulfonyl group (-SO₂CH₃).

Applications : Pharmaceutical intermediate with enhanced stability and bioactivity .

Key Differences :

- Solubility : Lower water solubility due to the hydrophobic sulfonyl group.

- Toxicity: Limited data, but structural modifications likely reduce splenotoxicity compared to this compound .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Toxicity Comparison

Research Findings and Contradictions

- This contrasts with Lymphochin, which exhibits targeted cytotoxicity .

- Thermal Behavior : this compound remains stable at high temperatures (250°C) during synthesis , whereas PANI degrades via dopant loss and backbone breakdown .

Activité Biologique

Aniline hydrochloride, a salt derived from aniline, is widely used in various industrial applications, including the synthesis of dyes and chemicals. Its biological activity has been the subject of numerous studies, revealing both beneficial uses and potential toxic effects. This article discusses the biological activity of this compound, focusing on its metabolism, toxicity, and implications for human health, supported by relevant case studies and research findings.

This compound (ANI-HCl) is a hygroscopic white crystalline solid that readily dissolves in water. The compound is primarily metabolized in the liver through three main pathways: N-acetylation, aromatic hydroxylation, and N-hydroxylation.

- N-acetylation converts aniline to acetanilide, a detoxification pathway.

- Aromatic hydroxylation leads to the formation of o- or p-aminophenol.

- N-hydroxylation produces N-phenylhydroxylamine, which is associated with toxic effects in both animals and humans .

The metabolic efficiency varies among individuals due to genetic polymorphisms in N-acetyltransferase enzymes, resulting in "slow" and "fast" acetylator phenotypes. Fast acetylators predominantly metabolize aniline via N-acetylation, while slow acetylators rely more on aromatic hydroxylation .

Toxicological Effects

This compound exhibits several toxicological effects that have been documented through various animal studies:

- Acute Toxicity : The LD50 for oral administration of this compound in rats ranges from 100 to 200 mg/kg. Symptoms of acute exposure include methemoglobinemia, which can lead to cyanosis due to reduced oxygen-carrying capacity of blood .

- Chronic Toxicity : Long-term exposure has been linked to splenic pathology such as hyperplasia and hemosiderosis. In a study involving Fischer 344 rats fed diets containing this compound for 103 weeks, significant dose-related increases in splenic tumors were observed .

Case Studies

- Carcinogenicity Studies : A two-year study on CD-F rats revealed a statistically significant increase in primary splenic sarcomas among males exposed to high doses (2000 ppm) of this compound. Additionally, there were indications of increased tumor incidence in multiple organs among female rats .

- Human Exposure Studies : Investigations into workers exposed to aniline in the dye industry showed no conclusive evidence linking aniline exposure directly to bladder cancer. However, the presence of other carcinogenic aromatic amines complicates these assessments .

Research Findings

Recent studies have explored the oxidative polymerization of this compound, which has implications for its use in conductive polymers:

- Oxidative Polymerization Mechanism : Research indicates that the oxidative polymerization process of ANI-HCl can produce stable intermediates and polymers with varying properties depending on the medium used. This process is crucial for developing materials with specific electrical properties .

Summary Table of Biological Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.